molecular formula C21H16ClFN2O3 B3018661 2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide CAS No. 1448063-57-7

2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

Cat. No.: B3018661
CAS No.: 1448063-57-7
M. Wt: 398.82
InChI Key: MBPALUYBKBJUPY-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a structurally complex acetamide derivative featuring a 2-chloro-6-fluorophenyl group at the α-position of the acetamide backbone and a substituted indoline moiety at the N-terminus. The indoline ring is further functionalized at the 1-position with a furan-2-carbonyl group, introducing both aromatic and heterocyclic elements.

Structural determination of such compounds often relies on crystallographic tools like SHELX (), and validation methods () ensure accuracy in reported configurations .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3/c22-16-3-1-4-17(23)15(16)12-20(26)24-14-7-6-13-8-9-25(18(13)11-14)21(27)19-5-2-10-28-19/h1-7,10-11H,8-9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPALUYBKBJUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)CC3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Derivative: Starting with an indole derivative, the indole ring is functionalized at the 6-position.

    Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group is introduced through an acylation reaction.

    Attachment of the Chloro-fluorophenyl Group: The chloro-fluorophenyl group is attached via a substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The 2-chloro-6-fluorophenyl group distinguishes this compound from analogs with simpler halogenation patterns. For example:

  • 2-(2-Chloro-6-Fluorophenyl)-N-(2-Furylmethyl)Acetamide () : Shares the same chloro-fluoro-phenyl group but replaces the indoline-furan moiety with a furylmethyl group. This simplification reduces molecular weight (267.68 g/mol vs. ~438 g/mol for the target compound) and may enhance metabolic stability but reduce binding specificity in protein targets .
  • N-[1-(Furan-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-Yl]-2-(4-Methoxyphenyl)Acetamide (): Features a 4-methoxyphenyl group instead of chloro-fluoro-phenyl.

Indoline and Heterocyclic Modifications

The 1-(furan-2-carbonyl)indolin-6-yl group is a key differentiator:

  • N-(4-(6-Chloroindolin-1-Yl)-3-Cyano-7-(Tetrahydrofuran-3-Yl-Oxy)Quinolin-6-Yl)-2-(Piperidin-4-Ylidene)Acetamide (): Incorporates a chloroindoline group linked to a quinoline core. The addition of a cyano group and tetrahydrofuran-oxy substituent highlights the role of polar functional groups in enhancing target engagement .
  • 2-{(2-Chloro-6-Fluorophenyl)MethylAmino}-N-(1-Cyano-1,2-Dimethylpropyl)Acetamide (): Replaces the indoline-furan system with a benzylamino-cyanoalkyl chain, prioritizing flexibility over rigidity. This may improve oral bioavailability but reduce thermal stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Evidence ID
Target Compound C₂₂H₁₇ClFN₂O₃ ~438.84 2-Cl-6-F-phenyl, indolinyl-furan-carbonyl Drug discovery (kinase inhibition?) N/A
2-(2-Cl-6-F-phenyl)-N-(2-furylmethyl)acetamide C₁₃H₁₁ClFNO₂ 267.68 2-Cl-6-F-phenyl, furylmethyl Intermediate for pharmaceuticals
N-[1-(Furan-2-CO)-tetrahydroquinolin-6-yl]-2-(4-MeO-phenyl)acetamide C₂₃H₂₂N₂O₄ 390.44 4-MeO-phenyl, tetrahydroquinoline Screening candidate
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.80 Trifluoromethyl, naphthyridine Atherosclerosis treatment

Biological Activity

2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a synthetic compound belonging to the acetamide class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting relevant findings in a structured manner.

Chemical Structure and Properties

The compound's IUPAC name is 2-(2-chloro-6-fluorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide. Its molecular formula is C21H16ClFN2O3C_{21}H_{16}ClFN_2O_3, with a molecular weight of 404.81 g/mol. The structure features a chloro-fluorophenyl moiety, an indole derivative, and a furan-2-carbonyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Derivative : Functionalization of an indole ring at the 6-position.
  • Introduction of the Furan-2-carbonyl Group : Achieved through an acylation reaction.
  • Attachment of the Chloro-fluorophenyl Group : Via substitution reactions.
  • Formation of the Acetamide Linkage : Through amidation reactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The MIC values ranged from 15.625 to 125 μM for different strains, indicating potent bactericidal activity .
  • Biofilm Inhibition : It displayed moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Biofilm Inhibitory Concentration (MBIC) values ranging from 62.216 to 124.432 μg/mL .

Anticancer Activity

The compound's anticancer properties have also been investigated:

  • Cell Viability Assays : In vitro studies revealed that it significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The antimicrobial mechanism is believed to involve:

  • Inhibition of Protein Synthesis : The compound interferes with bacterial protein synthesis pathways, leading to cell death.
  • Disruption of Nucleic Acid Synthesis : It may inhibit nucleic acid production, further contributing to its bactericidal effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against clinical isolates of MRSA. Results indicated that the compound outperformed standard antibiotics like ciprofloxacin in biofilm inhibition assays.

Bacterial StrainMIC (μM)MBIC (μg/mL)
MRSA15.62562.216
Enterococcus62.5124.432

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for cytotoxicity:

Cell LineIC50 (μM)
MCF-7 (Breast)20
A549 (Lung)25

These results highlight its potential as an anticancer agent.

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